

physical and chemical properties of 2-Trimethylsilyl-1,3-dithiane

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Compound of Interest

Compound Name: 2-Trimethylsilyl-1,3-dithiane

Cat. No.: B1293776

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Abstract

2-Trimethylsilyl-1,3-dithiane is a versatile organosilicon compound widely employed in organic synthesis.^[1] Featuring a trimethylsilyl group attached to a 1,3-dithiane core, this reagent offers a unique combination of stability and reactivity, making it invaluable for complex molecular construction.^[1] It is most recognized for its role as a stable and effective precursor to the 2-lithio-1,3-dithiane anion, a classic acyl anion equivalent that enables umpolung (polarity inversion) of carbonyl reactivity. This guide provides a comprehensive overview of the physical and chemical properties of **2-trimethylsilyl-1,3-dithiane**, its synthesis, and its key applications in modern organic chemistry, with a focus on its utility for drug development and materials science.

Compound Identification and Physical Properties

2-Trimethylsilyl-1,3-dithiane is typically a colorless to pale yellow or light orange liquid.^{[1][2]} It is insoluble in water but soluble in common organic solvents.^[2] Its physical and chemical identifiers are summarized below.

Table 1: Compound Identification

Identifier	Value
CAS Number	13411-42-2[3][4][5][6]
Molecular Formula	C ₇ H ₁₆ S ₂ Si[1][3][4]
Molecular Weight	192.42 g/mol [3][4][5][6]
IUPAC Name	(1,3-dithian-2-yl)trimethylsilane[6][7]
Synonyms	1,3-Dithian-2-yltrimethylsilane, Silane, 1,3-dithian-2-yltrimethyl-[1][2][3]
InChI Key	BTTUMVHWIAXYPJ-UHFFFAOYSA-N[3][4][5]
SMILES	C--INVALID-LINK--(C)C1SCCCS1[4][5][6]
EC Number	236-504-4[3][4][5]
Beilstein/REAXYS	1616463[4][5]

Table 2: Physical and Spectroscopic Properties

Property	Value
Appearance	Colorless to pale yellow or light orange liquid[1][2]
Density	1.014 g/mL at 25 °C[3][4][5]
Boiling Point	54-55 °C at 0.17 mmHg[2][4][5] 75-77 °C at 2 mmHg[1] 85 °C at 1 Torr[3]
Refractive Index (n ²⁰ /D)	1.531 - 1.534[1]
Flash Point	96 °C (205 °F)[3][5]
¹ H NMR	Referenced in literature; key shifts in CCl ₄ : δ 6.36 (SiMe ₃), 9.87 (SCHS)[2]
¹³ C NMR	Spectra available from commercial suppliers[6]
IR Spectra	Spectra available from commercial suppliers[6]
UV	λ _{max} 244 nm[2]
Solubility	Insoluble in H ₂ O; soluble in organic solvents[2]

Core Chemical Properties and Reactivity

The synthetic utility of **2-trimethylsilyl-1,3-dithiane** stems from the unique properties imparted by both the dithiane ring and the trimethylsilyl group. The dithiane moiety allows the C-2 proton to be acidic, and its removal generates a nucleophilic carbanion stabilized by the adjacent sulfur atoms. The trimethylsilyl group provides stability and modulates reactivity.

Acyl Anion Equivalent Chemistry

The most prominent application of dithiane chemistry is its function as a masked acyl anion. **2-Trimethylsilyl-1,3-dithiane** serves as a convenient precursor for this chemistry. It can be deprotonated by a strong base, such as n-butyllithium, to generate 2-lithio-1,3-dithiane, which can then react with various electrophiles.

Lewis Base-Catalyzed Additions

A key feature of **2-trimethylsilyl-1,3-dithiane** is that the carbon-silicon bond can be activated by a Lewis base catalyst.^[8] This allows for the 1,3-dithiane anion to be generated under milder conditions, which then adds to electrophiles like aldehydes, ketones, and imines to afford the corresponding adducts in good to high yields.^{[5][8]}

Synthesis of Acylsilanes

Alkylation of the anion derived from **2-trimethylsilyl-1,3-dithiane** provides a general and efficient route to the synthesis of acylsilanes.^{[2][9]} This transformation is highly valuable as acylsilanes are important building blocks in organic synthesis.

Peterson Olefination

The reagent is a precursor for dithioketene acetals, which are substrates for Peterson olefination reactions.^[9] This allows for a two-step, one-carbon homologation of aldehydes and ketones.^[9]

Synthesis and Key Experimental Protocols

Synthesis of 2-Trimethylsilyl-1,3-dithiane

The standard preparation involves the silylation of 2-lithio-1,3-dithiane.^[2] The lithiated species is generated in situ by treating 1,3-dithiane with a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures. Subsequent quenching with chlorotrimethylsilane (TMSCl) yields the desired product.



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Caption: Synthesis of **2-Trimethylsilyl-1,3-dithiane** via lithiation and silylation.

General Protocol: Lewis Base-Catalyzed Addition to an Aldehyde

This protocol outlines the general workflow for the addition of **2-trimethylsilyl-1,3-dithiane** to an electrophile, such as an aldehyde, using a Lewis base catalyst.

Methodology: In the presence of a catalytic amount of a Lewis base (e.g., tetrabutylammonium phenoxide), **2-trimethylsilyl-1,3-dithiane** reacts with an aldehyde in a suitable solvent.[8] The activation of the C-Si bond facilitates the smooth addition of the dithiane moiety to the carbonyl carbon.[8] The reaction typically proceeds under mild conditions to afford the corresponding hydroxy dithiane adduct in high yield.[8]



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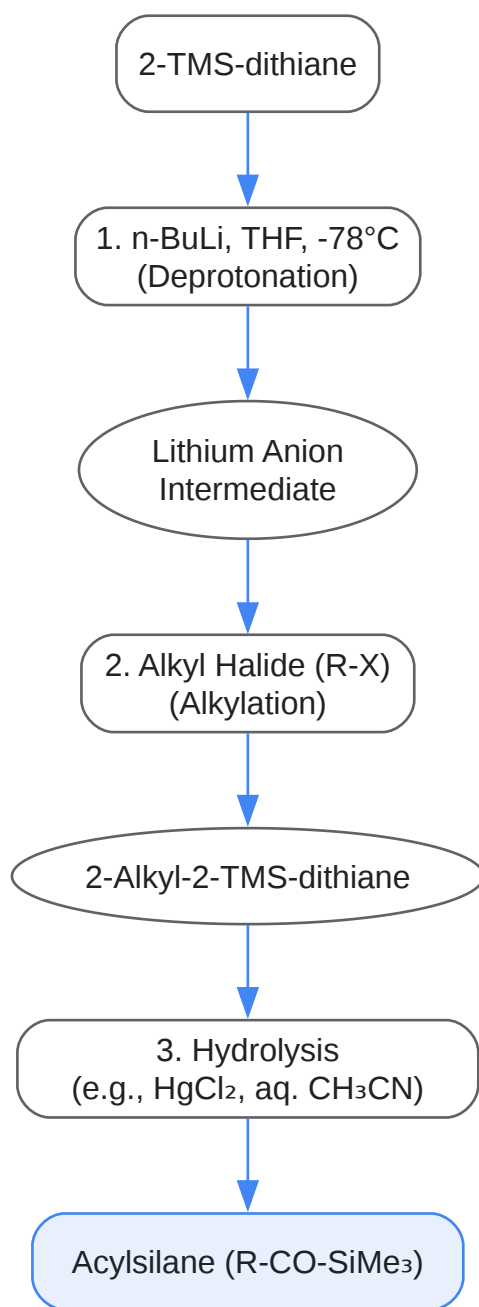
Caption: Experimental workflow for Lewis base-catalyzed addition to aldehydes.

General Protocol: Synthesis of Acylsilanes

This process illustrates the conversion of **2-trimethylsilyl-1,3-dithiane** into an acylsilane, a valuable class of synthetic intermediates.

Methodology:

- Deprotonation: **2-Trimethylsilyl-1,3-dithiane** is deprotonated with a strong base like n-butyllithium in THF at low temperature to form the corresponding lithiated anion.
- Alkylation: The anion is then treated with a primary alkyl halide (R-X) to form the 2-alkyl-**2-trimethylsilyl-1,3-dithiane** intermediate.
- Hydrolysis (Deprotection): The dithiane group is subsequently hydrolyzed to unmask the carbonyl functionality. This is often achieved using reagents like mercury(II) chloride (HgCl₂) in aqueous acetonitrile or other oxidative cleavage methods. The final product is an acylsilane (R-CO-SiMe₃).



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Caption: Logical workflow for the synthesis of acylsilanes from 2-TMS-dithiane.

Applications in Synthesis

2-Trimethylsilyl-1,3-dithiane is a cornerstone reagent for transformations requiring nucleophilic carbonyl equivalents.

- **Pharmaceuticals and Agrochemicals:** It serves as a versatile reagent in the formation of sulfur-containing compounds, which are essential scaffolds in many pharmaceutical and agrochemical products.[1]
- **Protecting Group Chemistry:** The dithiane moiety can function as a robust protecting group for carbonyl compounds, allowing chemists to perform selective modifications on other parts of a molecule.[1]
- **Natural Product Synthesis:** The umpolung reactivity enabled by dithianes is a powerful strategy frequently used in the total synthesis of complex natural products.[10]
- **Multicomponent Reactions:** The reagent can act as a "linchpin" in multicomponent reactions, enabling the rapid and efficient assembly of complex molecular architectures from simple starting materials.[2]

Conclusion

2-Trimethylsilyl-1,3-dithiane is a powerful and versatile reagent in the synthetic chemist's toolkit. Its ability to serve as a stable precursor to the formyl anion equivalent, participate in Lewis base-catalyzed additions, and provide a reliable route to acylsilanes makes it indispensable for the construction of complex organic molecules. For researchers in drug discovery and materials science, mastering the application of this reagent opens doors to novel synthetic pathways and the efficient creation of target structures.

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